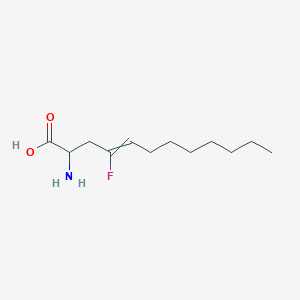![molecular formula C21H19ClO B15170455 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- CAS No. 644964-49-8](/img/structure/B15170455.png)
1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including a chloro group, a methyl group, and a 2-methylphenoxy group. The structural complexity of this compound makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar reaction mechanisms as those used in laboratory synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biphenyl derivatives.
科学的研究の応用
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]-: The parent compound with specific substituents.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-ethylphenoxy)methyl]-: A similar compound with an ethyl group instead of a methyl group.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-fluorophenoxy)methyl]-: A similar compound with a fluorine atom instead of a methyl group.
Uniqueness
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is unique due to its specific combination of substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the chloro, methyl, and 2-methylphenoxy groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
特性
CAS番号 |
644964-49-8 |
|---|---|
分子式 |
C21H19ClO |
分子量 |
322.8 g/mol |
IUPAC名 |
1-chloro-2-methyl-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene |
InChI |
InChI=1S/C21H19ClO/c1-15-7-3-6-10-21(15)23-14-18-8-4-5-9-19(18)17-11-12-20(22)16(2)13-17/h3-13H,14H2,1-2H3 |
InChIキー |
BITCCHDQMOPHQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)


![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)

![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)


